4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is an organic compound that features a benzamide core linked to a thiazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiazole.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and fluorophenyl group can facilitate binding to specific sites, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- 4-butoxy-N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- 4-butoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Uniqueness
4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-2-3-14-27-20-10-6-16(7-11-20)21(26)24-13-12-19-15-28-22(25-19)17-4-8-18(23)9-5-17/h4-11,15H,2-3,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARQWTILCDFRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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